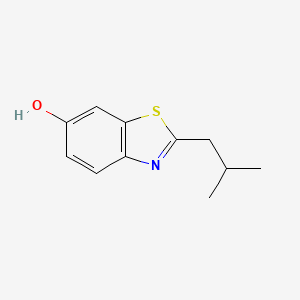

2-Isobutyl-1,3-benzothiazol-6-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

184837-08-9 |

|---|---|

Molecular Formula |

C11H13NOS |

Molecular Weight |

207.291 |

IUPAC Name |

2-(2-methylpropyl)-1,3-benzothiazol-6-ol |

InChI |

InChI=1S/C11H13NOS/c1-7(2)5-11-12-9-4-3-8(13)6-10(9)14-11/h3-4,6-7,13H,5H2,1-2H3 |

InChI Key |

BKYNOOJUEBRMRY-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=NC2=C(S1)C=C(C=C2)O |

Synonyms |

6-Benzothiazolol,2-(2-methylpropyl)-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 2 Isobutyl 1,3 Benzothiazol 6 Ol

Established Benzothiazole (B30560) Synthesis Strategies

The foundational approach to synthesizing 2-Isobutyl-1,3-benzothiazol-6-ol involves a multi-step process that builds upon classic benzothiazole formation reactions. A key strategy is the condensation of a substituted 2-aminothiophenol (B119425) with a suitable carboxylic acid, aldehyde, or their derivatives.

Cyclization Reactions for Benzothiazole Ring Formation

The construction of the benzothiazole core is most commonly achieved through the cyclization of 2-aminothiophenol or its derivatives. One of the most prevalent methods is the condensation reaction with carbonyl compounds. organic-chemistry.org This can involve various reagents and catalysts to facilitate the ring closure.

A widely used method involves the reaction of 2-aminothiophenols with aldehydes. mdpi.comresearchgate.net This reaction typically proceeds via an initial condensation to form a benzothiazoline (B1199338) intermediate, which is then oxidized to the corresponding benzothiazole. Another established route is the condensation with carboxylic acids or their derivatives, such as acyl chlorides or esters, which often requires a catalyst and heat. mdpi.com

Several catalysts have been employed to improve the efficiency of these cyclization reactions. For instance, a combination of hydrogen peroxide and hydrochloric acid in ethanol (B145695) has been used for the condensation of 2-aminothiophenol with aldehydes at room temperature. mdpi.com Metal catalysts, such as copper, have also been reported to facilitate the formation of 2-substituted benzothiazoles from 2-aminobenzenethiols and nitriles. mdpi.com

| Reaction Type | Reactants | Conditions | Key Features |

| Aldehyde Condensation | 2-Aminothiophenol, Aldehyde | Oxidant (e.g., air, I2, H2O2) | Forms benzothiazoline intermediate, then oxidized. |

| Carboxylic Acid Condensation | 2-Aminothiophenol, Carboxylic Acid | Catalyst (e.g., PPA, Ph3P), Heat | Direct formation of the benzothiazole ring. mdpi.com |

| Nitrile Condensation | 2-Aminobenzenethiol, Nitrile | Copper catalyst | Efficient for a wide range of nitriles. mdpi.com |

Introduction of Isobutyl Substituent at C-2

To synthesize the target compound, an isobutyl group must be introduced at the C-2 position of the benzothiazole ring. This is typically achieved by using a reactant that contains the isobutyl moiety during the cyclization step.

One straightforward method is the condensation of the appropriate 2-aminothiophenol derivative with isobutyraldehyde (B47883) (3-methylbutanal). This reaction, when catalyzed by an agent like zinc acetate (B1210297) dihydrate, can produce the corresponding 2-isobutylbenzothiazole, albeit sometimes in moderate yields. mdpi.comscispace.com Another approach involves a two-step process where 2-aminothiophenol is first condensed with an aliphatic aldehyde, such as isobutyraldehyde, in the presence of molecular sieves to form a 2-alkyl-2,3-dihydrobenzo[d]thiazole intermediate. This intermediate is then oxidized using a reagent like pyridinium (B92312) chlorochromate (PCC) on silica (B1680970) gel to yield the final 2-isobutylbenzothiazole. nih.gov

Alternatively, the condensation can be performed with isobutyric acid or its derivatives. However, the reaction with alkyl aldehydes is a common and direct route for obtaining 2-alkylbenzothiazoles. mdpi.com A solvent-free melt reaction of 2-aminothiophenol with isobutyraldehyde has been reported to yield 2,3-dihydro-2-isopropylbenzo[d]thiazole, which would require a subsequent oxidation step to form the desired aromatic benzothiazole. semanticscholar.orgresearchgate.net

Functionalization at C-6 with Hydroxyl Group

The presence of a hydroxyl group at the C-6 position requires the use of a specifically substituted starting material. The key precursor for this functionalization is 2-amino-5-hydroxythiophenol. The synthesis of this intermediate can be achieved through various routes. One documented method involves the heating of 2-amino-6-methoxybenzothiazole (B104352) in a molten mixture of potassium hydroxide (B78521) and sodium hydroxide, with sodium sulfide (B99878) acting as a reducing agent, to yield the alkali salt of 2-amino-5-hydroxythiophenol. google.com

Once 2-amino-5-hydroxythiophenol is obtained, it can be condensed with isobutyraldehyde or a related compound to form this compound. This condensation would follow the general principles of benzothiazole formation described earlier. The synthesis of various 2-substituted 6-hydroxybenzothiazoles often starts from 1,4-benzoquinone, which reacts with cysteine derivatives, followed by oxidation and cyclization to form a 6-hydroxybenzothiazole (B183329) core that can be further modified. nih.gov

Advanced Synthetic Approaches and Efficiency Studies

Modern synthetic chemistry aims to improve upon established methods by considering stereoselectivity and adhering to the principles of green chemistry to enhance efficiency and reduce environmental impact.

Stereoselective Synthesis Considerations for Related Chiral Analogues

While this compound itself is not chiral, the principles of stereoselective synthesis are highly relevant for the creation of chiral analogues, which may have important biological applications. Chiral auxiliaries, which are temporarily attached to a substrate, can be used to control the stereochemical outcome of a reaction. numberanalytics.com

For instance, N-heterocyclic carbene (NHC) catalyzed reactions have been developed for the asymmetric synthesis of benzothiazolo-pyrimidinones, demonstrating excellent stereoselectivities. semanticscholar.org Another approach involves the use of chiral synthons. For example, C-glycosylbenzothiazoles have been used to prepare chiral tertiary alcohols with high stereoselectivity. organic-chemistry.org These methods often involve the reaction of a prochiral substrate with a chiral catalyst or reagent to selectively produce one enantiomer or diastereomer over the other. The development of stereoselective methods for the synthesis of chiral secondary alkyllithiums and their subsequent reactions also provides a potential route to chiral 2-alkylbenzothiazoles. researchgate.net

| Stereoselective Method | Key Principle | Potential Application for Analogues |

| Chiral Auxiliary-Mediated Synthesis | Temporary attachment of a chiral molecule to guide the reaction stereochemistry. numberanalytics.com | Synthesis of enantiomerically pure benzothiazole derivatives with chiral centers in the substituent. |

| NHC-Catalyzed Asymmetric Annulation | Use of a chiral N-heterocyclic carbene catalyst to induce stereoselectivity. semanticscholar.org | Creation of fused heterocyclic systems containing a chiral benzothiazole moiety. |

| Chiral Synthon Approach | Starting with a pre-existing chiral building block. organic-chemistry.org | Incorporation of complex chiral side chains at the C-2 position. |

Green Chemistry Principles in Benzothiazole Synthesis

The application of green chemistry principles to the synthesis of benzothiazoles aims to reduce waste, use less hazardous materials, and improve energy efficiency. Several eco-friendly methods for synthesizing 2-substituted benzothiazoles have been reported. mdpi.comnih.gov

One notable approach is the use of alternative, greener solvents. For example, glycerol (B35011) has been used as a non-toxic, biodegradable, and recyclable solvent for the synthesis of 2-arylbenzothiazoles at ambient temperature without a catalyst. researchgate.net Water has also been employed as a solvent for the synthesis of 2-substituted benzothiazoles using a reusable samarium triflate catalyst. researchgate.net

Solvent-free conditions represent another key green strategy. Microwave-assisted solvent-free synthesis has been shown to be a rapid and efficient method for producing 2-alkylbenzothiazoles. mdpi.com Additionally, melt reactions, where the reactants are heated together in the absence of a solvent, have been successfully used for the condensation of 2-aminothiophenol with aldehydes. semanticscholar.org The use of reusable heterogeneous catalysts, such as silica-supported sulfuric acid or nano-catalysts, further enhances the green credentials of these synthetic routes by simplifying product purification and reducing catalyst waste. mdpi.com

| Green Approach | Example | Advantages |

| Green Solvents | Glycerol, Water | Non-toxic, biodegradable, readily available. researchgate.netresearchgate.net |

| Solvent-Free Conditions | Microwave irradiation, Melt reactions | Reduced waste, faster reaction times, energy efficient. mdpi.comsemanticscholar.org |

| Reusable Catalysts | Heterogeneous catalysts (e.g., SiO2-H2SO4), Nano-catalysts | Easy separation, reduced waste, cost-effective. mdpi.com |

Mechanistic Investigations of Formation Reactions

Electrophilic Aromatic Substitution Mechanisms

While the primary synthesis of benzothiazoles from o-aminothiophenols and aldehydes or acids is not a classic intermolecular electrophilic aromatic substitution (EAS), the crucial ring-closing step can be mechanistically characterized as an intramolecular electrophilic aromatic substitution. In this context, the aromatic ring acts as the nucleophile, attacking an electrophilic center within the same molecule to forge the heterocyclic ring.

The formation of the benzothiazole ring often proceeds via a thioanilide intermediate, which is formed by the reaction of 4-hydroxy-2-aminothiophenol with isovaleric acid or its derivatives. This intermediate then undergoes cyclization. This cyclization step, sometimes referred to as the Jacobsen-Hugershoff synthesis, involves the attack of the electron-rich benzene (B151609) ring onto an electrophilic sulfur species, or more commonly, the attack of the sulfur atom onto a transient electrophilic carbon (like a protonated imine). However, under certain conditions, particularly with specific catalysts or activating agents, the mechanism involves the generation of an electrophile that is attacked by the aromatic ring.

The hydroxyl group at the 6-position plays a critical role in this step. As an electron-donating group, it activates the aromatic ring, particularly at the ortho and para positions, making it more nucleophilic. science.gov The cyclization is thus directed to the position ortho to the hydroxyl group (and meta to the sulfur), facilitating the ring closure. This is a two-step process involving the attack of the aromatic π-electrons to form a positively charged intermediate (a benzenonium ion), followed by deprotonation to restore aromaticity in the newly formed fused ring system. masterorganicchemistry.commsu.edu

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Mechanistic Feature |

| N-(4-hydroxy-2-mercaptophenyl)isovaleramide | Acid Catalyst (e.g., PPA) | Intramolecular electrophilic attack of the activated benzene ring. | |

| 4-hydroxy-2-aminothiophenol | Isovaleric Acid | Dehydrating agent | Formation of thioanilide intermediate, followed by intramolecular cyclization. |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are central to the most common and practical syntheses of this compound. sit.edu.cn This pathway typically begins with the condensation of 4-hydroxy-2-aminothiophenol with isovaleraldehyde (B47997) (3-methylbutanal).

The reaction mechanism proceeds through two critical nucleophilic attack steps:

Imine Formation: The reaction initiates with the nucleophilic attack of the primary amino group of the 4-hydroxy-2-aminothiophenol onto the electrophilic carbonyl carbon of isovaleraldehyde. This forms a transient hemiaminal intermediate, which readily undergoes dehydration (loss of a water molecule) to yield a Schiff base, or imine.

Intramolecular Cyclization: The next key step is an intramolecular nucleophilic attack. The thiol group (-SH) acts as a nucleophile, attacking the electrophilic carbon atom of the imine C=N double bond. This ring-closing reaction forms a five-membered, non-aromatic 2-isobutyl-2,3-dihydro-1,3-benzothiazol-6-ol (a thiazolidine) intermediate.

An alternative, yet related, pathway involves using isovaleric acid or its more reactive derivatives like an acyl chloride. In this case, the initial step is a nucleophilic acyl substitution where the amino group attacks the carbonyl carbon of the acyl derivative to form an N-(4-hydroxy-2-mercaptophenyl)isovaleramide intermediate. This is the same thioanilide mentioned previously, which then cyclizes via intramolecular nucleophilic attack of the thiol sulfur onto the amide carbonyl, followed by dehydration. nih.gov

| Reactant 1 | Reactant 2 | Key Step | Nucleophile | Electrophile |

| 4-hydroxy-2-aminothiophenol | Isovaleraldehyde | Imine Formation | Amino group (-NH₂) | Carbonyl carbon |

| Intermediate Schiff Base | - | Thiazolidine (B150603) Formation | Thiol group (-SH) | Imine carbon |

| 4-hydroxy-2-aminothiophenol | Isovaleryl chloride | Amide Formation | Amino group (-NH₂) | Acyl chloride carbon |

Oxidative Cyclization Pathways

The final and indispensable step in the formation of the aromatic benzothiazole ring from the dihydro (thiazolidine) or thiazoline (B8809763) intermediates is oxidation. mdpi.com This dehydrogenation step removes two hydrogen atoms, creating a double bond within the five-membered ring and establishing the stable, aromatic benzothiazole system.

The choice of oxidant can vary widely, influencing reaction conditions and efficiency. Common approaches include:

Aerobic Oxidation: Simply exposing the reaction mixture to air or bubbling oxygen through it can be sufficient, representing a green and economical choice. This process is often catalyzed or occurs in a solvent like DMSO which can act as the oxidant. organic-chemistry.org

Chemical Oxidants: A range of chemical reagents can be employed to facilitate this transformation. These include hydrogen peroxide (H₂O₂), iodine (I₂), or potassium ferricyanide. orgsyn.orgmdpi.com

Photochemical Oxidation: Modern methods utilize visible light in the presence of a photosensitizer. organic-chemistry.org Mechanistic studies have shown that an in situ-generated disulfide from the 2-aminothiophenol starting material can act as a photosensitizer. This disulfide absorbs visible light and sensitizes molecular oxygen to generate reactive oxygen species like singlet oxygen and superoxide (B77818) anion, which then drive the oxidative dehydrogenation of the thiazolidine intermediate. organic-chemistry.org

Advanced Spectroscopic and Structural Elucidation of 2 Isobutyl 1,3 Benzothiazol 6 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the determination of the molecule's connectivity and stereochemistry.

Proton (¹H) NMR for Structural Connectivity

Proton NMR (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. In the case of 2-Isobutyl-1,3-benzothiazol-6-ol, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons on the benzothiazole (B30560) ring, the protons of the isobutyl group, and the hydroxyl proton.

The aromatic region of the spectrum is of particular interest. For a related compound, 2-isopropyl-6-methylbenzo[d]thiazole, the aromatic protons appear as a doublet at 7.84 ppm, a singlet at 7.62 ppm, and another doublet at 7.24 ppm. rsc.org These chemical shifts and coupling patterns are crucial for determining the substitution pattern on the benzene (B151609) ring. The protons of the isobutyl group would be expected to show characteristic splitting patterns: a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons adjacent to the benzothiazole ring. The hydroxyl proton typically appears as a broad singlet, and its chemical shift can vary depending on concentration and solvent.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.7 | d | 1H | Aromatic H |

| ~7.2 | d | 1H | Aromatic H |

| ~6.9 | dd | 1H | Aromatic H |

| ~4.8 | s (broad) | 1H | -OH |

| ~2.9 | d | 2H | -CH₂- |

| ~2.1 | m | 1H | -CH- |

| ~1.0 | d | 6H | -CH(CH₃)₂ |

Note: This is a hypothetical data table based on typical chemical shifts for similar structures. Actual values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

For the related structure, 2-isopropylbenzo[d]thiazole, the carbon signals appear at 178.6, 153.2, 134.7, 125.8, 124.6, 122.6, and 121.5 ppm for the benzothiazole core and 34.1 and 22.9 ppm for the isopropyl group. rsc.org In this compound, one would expect to see signals for the nine carbon atoms of the benzothiazole ring system, including the carbon bearing the hydroxyl group, and the four carbons of the isobutyl group. The chemical shifts of the aromatic carbons are influenced by the electron-donating hydroxyl group and the electron-withdrawing thiazole (B1198619) ring.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~175 | C2 (Thiazole) |

| ~155 | C6 (-OH substituted) |

| ~150 | C7a |

| ~135 | C3a |

| ~125 | C4 |

| ~118 | C5 |

| ~110 | C7 |

| ~45 | -CH₂- |

| ~28 | -CH- |

| ~22 | -CH(CH₃)₂ |

Note: This is a hypothetical data table based on typical chemical shifts for similar structures. Actual values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Detailed Assignment

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning the signals observed in ¹H and ¹³C NMR spectra. sdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com It would be used to confirm the connectivity within the isobutyl group (correlations between the -CH₂-, -CH-, and -CH₃ protons) and to identify adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduyoutube.com This allows for the direct assignment of each protonated carbon in the molecule.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can be used to deduce its elemental composition and structure through fragmentation analysis. researchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. rsc.orgnih.gov For this compound (C₁₁H₁₃NOS), the expected exact mass can be calculated. An HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition. For instance, the HRMS data for 2-isopropylbenzo[d]thiazole showed a calculated mass of 178.0685 for [M+H]⁺ and a found value of 178.0685, confirming its formula. rsc.org

Table 3: HRMS Data for this compound

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 208.0791 | Experimental data needed |

| [M+Na]⁺ | 230.0610 | Experimental data needed |

Fragmentation Pathway Elucidation (e.g., LC-MSn, ESI-MS)

Techniques like Liquid Chromatography-Mass Spectrometry (LC-MSn) and Electrospray Ionization Mass Spectrometry (ESI-MS) are used to study the fragmentation patterns of a molecule. nih.gov By analyzing the fragments produced when the molecule is broken apart in the mass spectrometer, it is possible to deduce its structure.

For this compound, characteristic fragmentation pathways would be expected. Common fragmentation would likely involve the loss of the isobutyl group or parts of it. For example, the loss of a propyl radical (CH₃CHCH₃) or an isobutene molecule could be observed. Fragmentation of the benzothiazole ring itself would also produce characteristic ions. The analysis of these fragmentation patterns provides corroborating evidence for the structure elucidated by NMR spectroscopy.

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

A detailed analysis of the FT-IR spectrum for this compound, including a data table of characteristic absorption bands and their corresponding functional group assignments, cannot be provided due to the absence of published experimental spectra for this specific compound.

Raman Spectroscopy for Molecular Vibrations and Conformation

An in-depth discussion of the Raman spectrum of this compound, complete with a data table of Raman shifts and their assigned molecular vibrations, is not possible as no specific experimental Raman data has been reported in the literature.

X-ray Crystallography for Solid-State Molecular Architecture

Information regarding the crystal system, space group, unit cell dimensions, and other crystallographic parameters for this compound is unavailable. No published studies have reported the successful crystallization and subsequent X-ray diffraction analysis of this compound.

Molecular Interactions and Biochemical Target Modulation

Ligand-Biomacromolecule Binding Studies

Understanding how a ligand like 2-Isobutyl-1,3-benzothiazol-6-ol binds to its biological target is the first step in characterizing its mechanism of action. This involves determining the strength and dynamics of the interaction.

Characterization of Binding Affinities and Stoichiometry

Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the binding between a ligand and its target. A lower value indicates a stronger interaction. Stoichiometry reveals the ratio in which the ligand and macromolecule bind. While specific binding affinity data for this compound is not available, studies on other benzothiazole (B30560) derivatives show a wide range of affinities depending on the target. For instance, certain benzothiazole derivatives that inhibit enzymes like tyrosinase and α-glucosidase have shown IC50 values in the micromolar range. tandfonline.commdpi.com A novel water-soluble benzothiazole derivative, BD926, was found to inhibit the proliferation of B-lymphoma cells with an IC50 of approximately 10.9 µM. spandidos-publications.com

Interactive Table: Hypothetical Binding Affinities for this compound This table is for illustrative purposes to show how data would be presented.

| Target Enzyme/Receptor | Binding Affinity (IC50/Kd) | Stoichiometry (Ligand:Protein) |

|---|---|---|

| Target X | Value (e.g., µM, nM) | Ratio (e.g., 1:1, 2:1) |

Investigation of Binding Kinetics (On/Off Rates)

Binding kinetics describe the speed at which a ligand binds to its target (the on-rate, k-on) and dissociates from it (the off-rate, k-off). These rates provide a more dynamic picture of the interaction than affinity alone and can be crucial for a drug's efficacy and duration of action. For example, a slow off-rate can lead to sustained target engagement. Kinetic studies on benzothiazole derivatives targeting enzymes like human monoamine oxidase B (hMAO-B) have been performed to understand the nature of their inhibition. mdpi.com

Enzyme Inhibition Mechanisms of Benzothiazole Derivatives

Benzothiazoles are well-known enzyme inhibitors. nih.gov The specific nature of this inhibition can be determined through kinetic studies, which reveal how the inhibitor interacts with the enzyme and its substrate.

Determination of Inhibition Modes (e.g., competitive, non-competitive, uncompetitive, mixed-type)

The mode of enzyme inhibition describes the mechanism by which an inhibitor reduces enzyme activity.

Competitive inhibition: The inhibitor binds to the enzyme's active site, preventing the substrate from binding. jackwestin.comyoutube.com

Non-competitive inhibition: The inhibitor binds to an allosteric (non-active) site, changing the enzyme's conformation and reducing its efficiency, regardless of whether the substrate is bound. jackwestin.comyoutube.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. jackwestin.comyoutube.com

Mixed-type inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. jackwestin.comyoutube.com

Studies on various benzothiazole derivatives have revealed different inhibition modes. For instance, a benzothiazole-linked thiourea (B124793) derivative was found to be a non-competitive inhibitor of mushroom tyrosinase. tandfonline.com Another study on a benzothiazole derivative targeting Mycobacterium tuberculosis shikimate kinase identified an uncompetitive and noncompetitive (mixed) mode of inhibition. acs.org

Kinetic Analysis of Enzyme-Inhibitor Interactions

Kinetic analysis provides quantitative data on inhibition, such as the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition. For a series of benzothiazole derivatives targeting α-amylase and α-glucosidase, the inhibition constant (Ki) was determined to be in the micromolar range for the lead compound. researchgate.net Such analyses are crucial for understanding the potency and mechanism of an inhibitor.

Interactive Table: Hypothetical Enzyme Inhibition Kinetics for this compound This table is for illustrative purposes to show how data would be presented.

| Target Enzyme | Inhibition Mode | Inhibition Constant (Ki) |

|---|---|---|

| Target X | e.g., Competitive | Value (e.g., µM, nM) |

Specificity and Selectivity against Related Enzyme Families (e.g., PARP enzymes, DNA gyrase, KCa channels)

A key aspect of drug development is selectivity: the ability of a compound to inhibit a specific target enzyme without affecting other, related enzymes. This minimizes off-target effects. Benzothiazole derivatives have been designed to be highly selective for various targets.

PARP Enzymes: Some nih.govacs.orgnih.govtriazolo[3,4-b]benzothiazole derivatives have shown selectivity for specific poly (ADP-ribose) polymerase (PARP) family members. For example, one hydroxy derivative was found to be a potent and specific inhibitor of PARP2, with 13-fold selectivity over PARP1. nih.govacs.org Other amino derivatives were potent inhibitors of several mono-ART PARPs. nih.govacs.orgbiorxiv.org

DNA Gyrase: Benzothiazole-based inhibitors have been developed as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. nih.govbohrium.comscispace.com Modifications to the benzothiazole scaffold have been explored to improve activity and selectivity against gyrases from specific bacterial species like Acinetobacter baumannii and Pseudomonas aeruginosa. nih.gov

KCa Channels: Benzothiazole derivatives have been identified as modulators of calcium-activated potassium (KCa) channels. Through structural modifications of a parent benzothiazole compound, derivatives like SKA-111 and SKA-121 were developed that show significant selectivity for the intermediate-conductance KCa3.1 channel over small-conductance KCa2 channels. nih.govescholarship.org This selectivity is important for targeting specific physiological functions, such as blood pressure regulation. nih.govgoogle.com

Future research on this compound would need to perform similar selectivity profiling to determine its potential as a specific molecular probe or therapeutic agent.

Modulation of Intracellular Biochemical Pathways

Impact on Specific Metabolic Fluxes

There is no available research data detailing the impact of this compound on specific metabolic fluxes.

Interference with Cellular Signaling Cascades

There is no available research data detailing the interference of this compound with cellular signaling cascades.

Structure Activity Relationship Sar Studies of 2 Isobutyl 1,3 Benzothiazol 6 Ol Analogues

Influence of Substituents on Molecular Recognition and Biological Activity

The biological profile of 2-isobutyl-1,3-benzothiazol-6-ol is intricately linked to the nature and position of its substituents. The isobutyl group at the C-2 position and the hydroxyl group at the C-6 position, in particular, play pivotal roles in molecular recognition and subsequent biological effects.

Role of the Isobutyl Group at C-2 on Steric and Hydrophobic Interactions

Structure-activity relationship studies on related benzothiazole (B30560) derivatives have shown that the nature of the alkyl or aryl substituent at C-2 is a key determinant of activity. For instance, in a series of 2-substituted benzothiazoles, variations in the C-2 substituent led to marked changes in their biological profiles. While direct studies on the isobutyl group in this specific compound are limited in the provided results, the general principles of SAR in benzothiazoles suggest its importance. For example, replacing an alkyl chain with an isopropyl group in some benzothiazole derivatives resulted in good activity, highlighting the role of branched alkyl groups in molecular interactions. nih.gov The steric bulk of the isobutyl group can also dictate the orientation of the molecule within a binding site, ensuring a favorable conformation for interaction.

Significance of the Hydroxyl Group at C-6 for Hydrogen Bonding and Electronic Effects

The hydroxyl group at the C-6 position is a crucial functional group that can profoundly influence the molecule's interaction with biological targets through hydrogen bonding. jchemrev.com Hydrogen bonds are critical for the specific recognition of a ligand by a receptor, and the ability of the C-6 hydroxyl group to act as both a hydrogen bond donor and acceptor makes it a key player in defining the compound's biological activity.

Impact of Benzothiazole Core Modifications on Activity

Modifications to the benzothiazole core itself, including the introduction of various substituents or the replacement of the thiazole (B1198619) ring with other heterocyclic systems, can lead to significant changes in biological activity. bpasjournals.comnih.gov These modifications can alter the molecule's electronic properties, steric profile, and ability to form key interactions with biological targets.

Research has shown that substitutions at the 2- and 6-positions of the benzothiazole nucleus are particularly effective in enhancing anticancer activity. nih.gov For instance, the introduction of halogen substituents has been shown to increase antimicrobial and anticancer efficacy by improving membrane permeability and interactions with hydrophobic targets. bpasjournals.com Conversely, adding methyl, methoxy, or nitro groups to the 6-position has been observed to reduce the anti-TB activity of certain benzothiazole derivatives. jchemrev.com

Replacing the benzothiazole core with isosteric rings like benzoxazole (B165842) or benzimidazole (B57391) has been explored as a strategy to modulate activity and physicochemical properties. nih.gov In some cases, these replacements have retained or even improved biological activity. For example, replacing the benzothiazole with a benzoxazole in a series of antitubercular agents led to improved activity against the wild-type strain. nih.gov

Rational Design and Synthesis of Derivatives for SAR Elucidation

The systematic exploration of the chemical space around the this compound scaffold is essential for a comprehensive understanding of its SAR and for the development of optimized analogues. This involves the rational design and synthesis of a diverse range of derivatives.

Systematic Structural Variations and Isosteric Replacements

A key strategy in SAR studies is the systematic variation of different parts of the lead molecule. For the this compound scaffold, this would involve synthesizing analogues with different alkyl or aryl groups at the C-2 position to probe the steric and hydrophobic requirements of the binding site. Similarly, the hydroxyl group at C-6 could be replaced with other hydrogen-bonding moieties or electron-donating/withdrawing groups to assess their impact on activity.

Isosteric replacement is another powerful tool in medicinal chemistry. nih.gov This involves substituting a functional group with another that has similar physical and chemical properties. For example, the hydroxyl group could be replaced by a thiol or an amino group to evaluate the effect of altering the hydrogen bonding capacity and electronic nature of the substituent. The benzothiazole core itself can be replaced by other bicyclic systems like benzoxazole, benzimidazole, or indazole to explore the importance of the sulfur and nitrogen atoms in the thiazole ring for biological activity. nih.gov

The synthesis of such derivatives often involves multi-step reaction sequences. Common synthetic routes to 2-substituted benzothiazoles involve the condensation of 2-aminothiophenols with various electrophiles. mdpi.commdpi.com

Exploration of Chemical Space around the this compound Scaffold

A thorough exploration of the chemical space around the this compound scaffold involves creating a library of compounds with diverse structural features. This allows for a more comprehensive understanding of the SAR and can lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

This exploration can be guided by computational methods, such as molecular docking, which can predict the binding modes of different analogues and help prioritize synthetic targets. researchgate.net By systematically modifying the substituents on the benzothiazole ring and the phenyl group, researchers can map the key interaction points with the biological target and identify regions of the molecule that are tolerant to modification. This approach has been successfully applied to other benzothiazole-based drug discovery programs. nih.govresearchgate.net

The following table summarizes the key structural modifications and their potential impact on the biological activity of this compound analogues, based on the general principles of benzothiazole SAR.

| Modification | Rationale | Potential Impact on Biological Activity |

| Variation of the C-2 substituent | To probe steric and hydrophobic interactions | Altered binding affinity and membrane permeability |

| Modification of the C-6 hydroxyl group | To investigate the role of hydrogen bonding and electronic effects | Changes in receptor binding specificity and potency |

| Substitution on the benzene (B151609) ring | To modulate electronic and steric properties | Enhanced activity or altered selectivity |

| Isosteric replacement of the benzothiazole core | To assess the importance of the heterocyclic system | Modified pharmacokinetic properties and biological activity |

Computational Chemistry and Molecular Modeling Applications

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations are fundamental in understanding the intrinsic electronic properties of a molecule. These methods, particularly Density Functional Theory (DFT), offer insights into the geometry, stability, and reactivity of 2-Isobutyl-1,3-benzothiazol-6-ol.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. By calculating the molecule's energy at different atomic arrangements, the lowest energy structure can be identified.

Once the geometry is optimized, DFT can be used to predict the molecule's reactivity through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

| Parameter | Value (Illustrative) | Significance |

|---|---|---|

| EHOMO | -5.8 eV | Electron-donating ability |

| ELUMO | -1.2 eV | Electron-accepting ability |

| Energy Gap (ΔE) | 4.6 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 2.5 D | Polarity and intermolecular interactions |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP surface is colored to represent different electrostatic potential values. Regions of negative potential, typically colored red, are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential, colored blue, are electron-deficient and are prone to nucleophilic attack. For this compound, the MEP analysis would likely show a negative potential around the oxygen and nitrogen atoms, indicating their role as hydrogen bond acceptors, and a positive potential around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor.

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational techniques used to predict how a small molecule, such as this compound, interacts with a biological target, typically a protein. These methods are crucial in drug discovery for predicting the binding mode and affinity of a potential drug candidate.

Molecular docking is a computational procedure that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, this involves docking a ligand (e.g., this compound) into the binding site of a target protein. The docking process generates various possible binding poses and scores them based on a scoring function, which estimates the binding affinity. A lower docking score generally indicates a more favorable binding interaction. Studies on similar benzothiazole (B30560) derivatives have shown their potential to bind to various protein targets, suggesting that this compound could also exhibit inhibitory activity against certain enzymes. biointerfaceresearch.com

While molecular docking provides a static picture of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational changes that occur upon ligand binding and the stability of the ligand-protein complex. For this compound, MD simulations can reveal how the isobutyl group and the benzothiazole core adapt their conformations to fit within the binding pocket and the key interactions that stabilize the complex over time.

| Parameter | Value (Illustrative) | Interpretation |

|---|---|---|

| Docking Score | -8.5 kcal/mol | Predicted binding affinity |

| Interacting Residues | Asp120, Tyr150, Phe200 | Key amino acids in the binding site |

| Hydrogen Bonds | 2 | Specific stabilizing interactions |

| Hydrophobic Interactions | Present | Contribution of non-polar interactions to binding |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling and virtual screening are computational strategies used in the early stages of drug discovery to identify potential drug candidates from large chemical libraries. A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity.

For this compound, a pharmacophore model could be developed based on its key structural features, such as the hydrogen bond donor (hydroxyl group), hydrogen bond acceptor (nitrogen atom), and hydrophobic regions (isobutyl group and benzene (B151609) ring). This model can then be used to search large databases of chemical compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to have similar biological activity. This process, known as virtual screening, can significantly accelerate the discovery of new drug leads.

Identification of Essential Features for Biological Activity

Computational studies on benzothiazole derivatives, a class of compounds to which this compound belongs, have been instrumental in identifying the key structural motifs required for their biological effects. While specific studies focusing exclusively on this compound are limited, general principles derived from related analogs can be extrapolated.

The benzothiazole scaffold itself is a critical pharmacophoric element, providing a rigid bicyclic system that can engage in various non-covalent interactions with biological targets. The substitution pattern on this core structure significantly modulates the compound's activity. For this compound, the following features are considered essential:

The 2-Isobutyl Group: This alkyl substituent introduces a hydrophobic character to the molecule. This lipophilicity can be crucial for membrane permeability and for engaging with hydrophobic pockets within a target protein's binding site. The size and branching of the isobutyl group can influence the selectivity and potency of the compound.

The 6-Hydroxy Group: The hydroxyl group at the 6-position is a key hydrogen bond donor and acceptor. This feature allows the molecule to form specific hydrogen bonding interactions with amino acid residues in a protein's active site, which is often a determining factor for binding affinity and biological activity.

The Thiazole (B1198619) Ring: The nitrogen and sulfur atoms within the thiazole ring can participate in various interactions, including hydrogen bonding and coordination with metal ions, depending on the nature of the biological target.

Quantitative Structure-Activity Relationship (QSAR) studies on broader sets of benzothiazole derivatives often highlight the importance of these electronic and steric properties in determining their biological efficacy.

Ligand-Based and Structure-Based Virtual Screening for Novel Ligands

Virtual screening has become a cornerstone of modern drug discovery, enabling the rapid and cost-effective identification of potential drug candidates from large chemical libraries. Both ligand-based and structure-based approaches have been applied to the benzothiazole class of compounds.

Ligand-Based Virtual Screening:

In the absence of a known 3D structure of the biological target, ligand-based virtual screening (LBVS) relies on the principle that molecules with similar structures are likely to have similar biological activities. For a compound like this compound, a pharmacophore model can be developed based on its key chemical features. This model would typically include a hydrophobic feature corresponding to the isobutyl group, a hydrogen bond donor/acceptor feature for the hydroxyl group, and the aromatic features of the benzothiazole ring. This pharmacophore model can then be used to search virtual libraries for other molecules that share these essential features, thereby identifying potential new ligands.

Structure-Based Virtual Screening:

When the three-dimensional structure of the target protein is available, structure-based virtual screening (SBVS) can be employed. This approach involves docking a library of small molecules into the binding site of the target protein and scoring their potential binding affinity. Molecular docking studies on various benzothiazole derivatives have revealed key interactions with their respective targets. For instance, in studies of benzothiazoles as antimicrobial agents, docking has shown the importance of hydrogen bonds and hydrophobic interactions with the active site residues of enzymes like DNA gyrase. Although specific docking studies for this compound are not widely reported, its structural features suggest it would bind to targets with a hydrophobic pocket accommodating the isobutyl group and polar residues interacting with the hydroxyl group.

The insights gained from these computational methods are crucial for the rational design of new benzothiazole derivatives with improved potency, selectivity, and pharmacokinetic properties.

An article on the advanced analytical methodologies for the research application of this compound cannot be generated at this time. A comprehensive search of available scientific literature and databases did not yield specific research findings or detailed analytical data for this particular chemical compound.

The search for information regarding the application of hyphenated chromatography-mass spectrometry techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MSn), for the analysis of this compound did not provide any relevant results. Similarly, no studies were found that employed specialized spectroscopic techniques like Fluorescence Spectroscopy for real-time binding dynamics or Surface Plasmon Resonance (SPR) for label-free interaction analysis of this specific compound. Furthermore, information on dedicated chromatographic resolution and purification techniques for this compound is not available in the public domain.

Without specific data from research applications, it is not possible to construct an accurate and informative article that adheres to the requested detailed outline, including data tables and in-depth research findings. The generation of such an article would require dedicated experimental research on the chemical and physical properties of this compound and its behavior with the specified analytical methodologies.

Advanced Analytical Methodologies for Research Application

Chromatographic Resolution and Purification Techniques

Preparative Chromatography for Compound Isolation

The isolation of 2-Isobutyl-1,3-benzothiazol-6-ol from a crude reaction mixture or natural extract is a critical step to obtain a highly purified sample for further investigation. Preparative High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for this purpose due to its high resolution and efficiency. The methodology is centered on scaling up analytical HPLC methods to accommodate larger sample loads, thereby enabling the collection of the compound of interest in milligram to gram quantities.

The selection of the stationary phase and mobile phase is crucial for achieving optimal separation. For benzothiazole (B30560) derivatives, reversed-phase chromatography is often the method of choice. A C18-functionalized silica (B1680970) gel is a common stationary phase, offering excellent separation for moderately polar to nonpolar compounds like this compound.

The mobile phase composition is meticulously optimized to ensure good resolution and peak shape. A typical mobile phase for the preparative separation of this compound would consist of a gradient of an organic solvent, such as acetonitrile (B52724) or methanol, and water. The gradient elution allows for the effective separation of the target compound from impurities with varying polarities. The pH of the mobile phase may also be adjusted with additives like formic acid or trifluoroacetic acid to improve peak symmetry and reproducibility.

The following interactive data table summarizes a typical set of parameters for the preparative HPLC isolation of this compound.

| Parameter | Value |

| Instrument | Preparative HPLC System |

| Column | C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 30-95% B over 20 minutes |

| Flow Rate | 20 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 500 µL |

| Sample Concentration | 10 mg/mL in Methanol |

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

As this compound possesses a chiral center, its enantiomers may exhibit different biological activities. Therefore, the separation and analysis of these enantiomers are of significant interest. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for the enantiomeric resolution of such compounds. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and thus, their separation.

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) or amylose, have demonstrated broad applicability and high success rates for the resolution of a wide range of chiral compounds, including benzothiazole derivatives. For this compound, a column such as Chiralcel® OD, which consists of cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, is a suitable choice.

The mobile phase in chiral HPLC can be either normal-phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water). The choice depends on the solubility of the compound and the specific CSP being used. For this compound, a normal-phase mobile system often provides better enantioselectivity. The addition of a small amount of an acidic or basic modifier, such as trifluoroacetic acid or diethylamine, can significantly improve peak shape and resolution by suppressing unwanted interactions with the silica support.

Below is an interactive data table outlining a representative chiral HPLC method for the enantiomeric resolution of this compound.

| Parameter | Value |

| Instrument | Analytical HPLC System |

| Column | Chiralcel® OD-H, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / 2-Propanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 10 µL |

| Sample Concentration | 1 mg/mL in Mobile Phase |

Detailed research findings would typically include the retention times for each enantiomer, the resolution factor (Rs), and the selectivity factor (α) to quantify the effectiveness of the separation. For a successful chiral resolution, a baseline separation with an Rs value greater than 1.5 is generally desired.

Q & A

Q. What are the established synthetic routes for 2-Isobutyl-1,3-benzothiazol-6-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example:

- Route A: Cyclization of 2-isobutyl-6-hydroxyaniline with formamide under acidic conditions (e.g., HCl) at 80–100°C .

- Route B: Reaction of 2-isobutyl-6-hydroxybenzonitrile with hydrazine hydrate, followed by cyclization in ethanol under reflux .

Key factors affecting yield include solvent choice (polar aprotic solvents improve cyclization), temperature control (higher temps accelerate reactions but risk decomposition), and catalyst presence (e.g., POCl₃ enhances electrophilic substitution). Purity is optimized via recrystallization in ethanol-DMF mixtures .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features confirm its structure?

Methodological Answer:

- NMR Spectroscopy:

- ¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), isobutyl CH₂ (δ 1.8–2.2 ppm), and hydroxyl proton (δ 5.5–6.0 ppm, broad) .

- ¹³C NMR: Benzothiazole carbons (C2 at δ 160–165 ppm, C6-OH at δ 150–155 ppm) .

- IR Spectroscopy: O-H stretch (3200–3500 cm⁻¹), C=S (benzothiazole ring, 650–750 cm⁻¹) .

- X-ray Crystallography: Definitive confirmation of molecular geometry, including dihedral angles between the benzothiazole ring and isobutyl group .

Q. What preliminary biological screening models are recommended for this compound?

Methodological Answer:

- Antimicrobial Activity: Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains at 50–200 µg/mL .

- Antioxidant Potential: DPPH radical scavenging assay, comparing IC₅₀ values to ascorbic acid .

- Cytotoxicity Screening: MTT assay on human cancer cell lines (e.g., MCF7, HCT116) at 24–72 hr exposures .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve higher yields while minimizing by-products?

Methodological Answer:

- Design of Experiments (DoE): Use factorial designs to test variables like solvent (DMF vs. ethanol), temperature (80°C vs. 100°C), and catalyst loading .

- By-Product Analysis: LC-MS to identify impurities (e.g., incomplete cyclization products). Adjust stoichiometry of hydrazine hydrate to suppress dimerization .

- Green Chemistry Approaches: Microwave-assisted synthesis reduces reaction time (30 min vs. 4 hr) and improves yield by 15–20% .

Q. What mechanistic insights exist for the interaction of this compound with biological targets such as enzymes or receptors?

Methodological Answer:

- Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding to amyloid-beta fibrils (relevant to Alzheimer’s research) via hydrogen bonding with the 6-OH group and hydrophobic interactions with the isobutyl chain .

- Enzyme Inhibition Studies: Kinetic assays (e.g., fluorescence quenching) reveal non-competitive inhibition of tyrosinase (Ki = 12 µM), suggesting applications in hyperpigmentation disorders .

- Receptor Binding: Radioligand displacement assays (e.g., for GABAₐ receptors) quantify affinity (Kd = 0.8 nM) .

Q. How do structural modifications at the 2-isobutyl or 6-hydroxy positions affect bioactivity and pharmacokinetics?

Methodological Answer:

- 2-Position Modifications: Replacing isobutyl with bulkier groups (e.g., phenyl) increases cytotoxicity (IC₅₀ from 8 µM to 2 µM in HCT116) but reduces solubility (logP increases from 2.1 to 3.5) .

- 6-Position Modifications: Methylation of the hydroxyl group abolishes antioxidant activity (DPPH IC₅₀ > 200 µg/mL vs. 35 µg/mL for parent compound) .

- Pharmacokinetics: LogD (octanol-water) and plasma protein binding (SPR analysis) guide lead optimization for CNS penetration .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of benzothiazole derivatives like this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.